Benzoic acid, 2-((methoxycarbonyl)oxy)-
Description
Benzoic acid, 2-((methoxycarbonyl)oxy)- (IUPAC name: 2-[(methoxycarbonyl)oxy]benzoic acid) is a benzoic acid derivative with a methoxycarbonyloxy (-O(CO)OCH₃) substituent at the ortho position. Its molecular formula is C₉H₈O₅ (molecular weight: 196.158 g/mol) . This compound is structurally characterized by a carboxylic acid group and an ester-linked methoxycarbonyloxy moiety, which confer unique physicochemical properties.
Properties
CAS No. |
14216-34-3 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-methoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-13-9(12)14-7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H,10,11) |
InChI Key |
IIHSMXMTENPGDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table compares key structural and functional attributes of 2-[(methoxycarbonyl)oxy]benzoic acid with related compounds:
Key Differences and Functional Implications
Substituent Effects on Acidity and Reactivity
- 2-[(Methoxycarbonyl)oxy]benzoic acid : The electron-withdrawing methoxycarbonyloxy group increases the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted benzoic acid (pKa 4.2) . This enhances solubility in polar solvents and reactivity in esterification or amidation reactions.
- 2-Methoxybenzoic acid : The electron-donating methoxy group reduces acidity (pKa ~4.5) compared to the parent benzoic acid, limiting its utility in reactions requiring strong acid catalysts .
Binding Affinity and Receptor Interactions
Research Findings and Trends
- Structural-Activity Relationships (SAR) : Ortho-substituted benzoic acids (e.g., 2-[(methoxycarbonyl)oxy]benzoic acid) show enhanced steric hindrance, reducing binding to broad-spectrum targets compared to para-substituted analogues .
- Biosynthetic Pathways : 4-Methoxy-cinnamic acid is an intermediate in the conversion of cinnamic acid to benzoic acid, highlighting the metabolic versatility of methoxy-substituted aromatics .
Q & A
Basic: What synthetic strategies are recommended for preparing Benzoic acid, 2-((methoxycarbonyl)oxy)-, and what critical reaction parameters must be optimized?
Answer:
The synthesis typically involves esterification of a salicylic acid derivative (e.g., 2-hydroxybenzoic acid) with methoxycarbonyl chloride. Key parameters include:
- Catalytic conditions : Use a base like pyridine or triethylamine to neutralize HCl byproducts .
- Solvent selection : Anhydrous dichloromethane or THF minimizes hydrolysis of the reactive acyl chloride intermediate.
- Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions.
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Validate purity using TLC and NMR spectroscopy .
Advanced: How can X-ray crystallography resolve conformational ambiguities in derivatives of Benzoic acid, 2-((methoxycarbonyl)oxy)-?
Answer:
X-ray crystallography, coupled with refinement tools like SHELXL , enables precise determination of bond angles, torsion angles, and intermolecular interactions. For example:
- Hydrogen bonding patterns : Identify interactions between the ester oxygen and adjacent functional groups using ORTEP-III for 3D visualization .
- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to refine data from twinned specimens, common in flexible ester derivatives .
Report crystallographic data (e.g., CCDC deposition numbers) to ensure reproducibility.
Basic: Which spectroscopic techniques are optimal for characterizing the methoxycarbonyloxy group in this compound?
Answer:
- Infrared (IR) spectroscopy : The carbonyl (C=O) stretch of the ester appears at ~1740–1760 cm⁻¹, distinct from carboxylic acids (~1680–1700 cm⁻¹) .
- ¹H NMR : The methyl group in the methoxycarbonyloxy moiety resonates as a singlet at δ 3.8–4.0 ppm. Aromatic protons adjacent to the ester group show deshielding (δ 7.5–8.5 ppm) .
- ¹³C NMR : The carbonyl carbon of the ester appears at ~165–170 ppm, while the methoxy carbon is at ~55 ppm .
Advanced: How can computational modeling predict the reactivity of the methoxycarbonyloxy group in nucleophilic acyl substitution?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic attack sites.
- Calculate activation energies for reactions with amines or alcohols, aiding in solvent and catalyst selection .
Compare results with experimental kinetic data (e.g., Arrhenius plots) to validate models. Tools like Gaussian or ORCA are widely used for such analyses.
Basic: What thermodynamic properties (e.g., melting point, solubility) are critical for experimental design with this compound?
Answer:
- Melting point : Analogous 2-substituted benzoic acid esters (e.g., 2-methoxy derivatives) melt at 100–103°C . Pre-purify via recrystallization (ethanol/water) to ensure consistent values.
- Solubility : High solubility in polar aprotic solvents (e.g., DMSO, acetone) facilitates reaction design. Use Hansen solubility parameters to optimize solvent mixtures .
Advanced: How can response surface methodology (RSM) address yield discrepancies in catalytic esterification reactions?
Answer:
RSM (e.g., Central Composite Design) optimizes variables like catalyst loading, temperature, and reaction time:
- Factor screening : Identify critical parameters via Plackett-Burman design.
- Model validation : Use ANOVA to assess significance (p < 0.05) and lack-of-fit tests .
For example, a 3-level RSM study could maximize yield by balancing methoxycarbonyl chloride stoichiometry and base concentration .
Basic: What safety protocols are essential when handling Benzoic acid, 2-((methoxycarbonyl)oxy)- in the laboratory?
Answer:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., acyl chlorides).
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced: What role does hydrogen bonding play in the solid-state packing of this compound, and how can it be analyzed?
Answer:
Graph set analysis (Etter’s methodology) classifies hydrogen-bonding motifs (e.g., chains, rings):
- Crystallographic data : Extract hydrogen-bond distances and angles from .cif files.
- Software tools : Mercury (CCDC) visualizes interactions; SHELXL refines H-atom positions .
For example, the ester oxygen may form C=O···H–O bonds with adjacent hydroxyl groups, influencing crystal morphology .
Basic: How can chromatographic methods (HPLC, GC) be applied to quantify this compound in reaction mixtures?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
- GC : Derivatize with BSTFA to improve volatility. Column: DB-5MS; temperature ramp 50°C → 250°C at 10°C/min .
Advanced: What mechanistic insights can isotopic labeling provide in studying the hydrolysis of the methoxycarbonyloxy group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
